Leucettamol A

Description

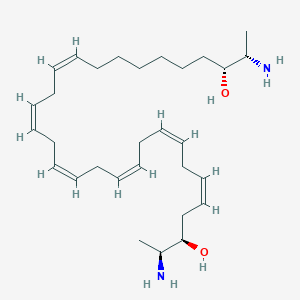

from a marine sponge, Leucetta aff. microrhaphis; structure in first source

Structure

2D Structure

Properties

Molecular Formula |

C30H52N2O2 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(2S,3R,5Z,8Z,11Z,14Z,17Z,20Z,28R,29S)-2,29-diaminotriaconta-5,8,11,14,17,20-hexaene-3,28-diol |

InChI |

InChI=1S/C30H52N2O2/c1-27(31)29(33)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-30(34)28(2)32/h3,5-6,8-9,11-12,14-15,17,21,23,27-30,33-34H,4,7,10,13,16,18-20,22,24-26,31-32H2,1-2H3/b5-3-,8-6-,11-9-,14-12-,17-15-,23-21-/t27-,28-,29+,30+/m0/s1 |

InChI Key |

CXFKWMQQNSTRAS-MVRCMUOWSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](CCCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@H](C)N)O)O)N |

Canonical SMILES |

CC(C(CCCCCCC=CCC=CCC=CCC=CCC=CCC=CCC(C(C)N)O)O)N |

Synonyms |

leucettamol A |

Origin of Product |

United States |

Foundational & Exploratory

Leucettamol A: A Technical Guide to a Novel Marine-Derived Modulator of Protein Ubiquitination and Ion Channel Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettamol A, a unique bifunctionalized sphingoid-like molecule, has been isolated from the marine sponge Leucetta sp. This natural product has garnered significant interest within the scientific community due to its diverse biological activities. It has been identified as the first natural inhibitor of the Ubc13-Uev1A ubiquitin-conjugating enzyme complex, a key player in DNA damage response and inflammatory signaling. Furthermore, this compound demonstrates modulatory effects on Transient Receptor Potential (TRP) channels, specifically acting as an activator of TRPA1 and an inhibitor of TRPM8. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, biological activities with quantitative data, and detailed experimental protocols for its isolation and bioactivity assessment. The guide also features visualizations of its known signaling pathway and experimental workflows to facilitate a deeper understanding of its potential as a lead compound in drug discovery.

Introduction

The marine environment is a vast and largely untapped reservoir of novel chemical entities with significant therapeutic potential. Marine sponges, in particular, are prolific producers of structurally diverse secondary metabolites with a wide range of biological activities. This compound, a C30 bifunctionalized sphingoid-like compound, is a prime example of such a discovery. Isolated from the marine sponge Leucetta aff. microrhaphis, this molecule has emerged as a fascinating subject of study due to its dual role as an inhibitor of a critical protein-protein interaction in the ubiquitin pathway and as a modulator of ion channels involved in sensory perception.

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound. It consolidates the current knowledge on its discovery, chemical structure, and biological functions, with a strong emphasis on quantitative data and detailed experimental methodologies.

Discovery and Isolation

This compound was first reported as a natural product isolated from the marine sponge Leucetta aff. microrhaphis.[1] The isolation of this compound and related compounds from Leucetta species typically involves a multi-step process of extraction and chromatographic separation.

General Isolation Workflow

The following diagram illustrates a general workflow for the isolation of this compound from Leucetta sp. sponge material.

Chemical Structure and Properties

This compound is characterized by a long, unsaturated hydrocarbon chain with amino and hydroxyl groups at both ends, making it a "two-headed" sphingoid-like molecule. Its chemical formula is C30H52N2O2. The absolute configuration of this compound has been determined as 2R, 3S, 28S, 29R.

Biological Activity

This compound exhibits distinct biological activities, primarily as an inhibitor of the Ubc13-Uev1A protein-protein interaction and as a modulator of TRPA1 and TRPM8 ion channels.

Inhibition of the Ubc13-Uev1A Interaction

This compound is a known inhibitor of the formation of the Ubc13-Uev1A complex, which is a key E2 enzyme complex responsible for the synthesis of lysine 63-linked polyubiquitin chains.[1] These chains are crucial for non-proteolytic signaling events, including DNA repair and NF-κB activation. By disrupting this interaction, this compound can potentially modulate these pathways, suggesting its potential as an anti-cancer agent through the upregulation of the tumor suppressor p53.[1]

| Compound | IC50 (µg/mL) | IC50 (µM) | Assay | Reference |

| This compound | 50 | ~105.8 | ELISA | [1] |

| Hydrogenated this compound | 4 | ~8.4 | ELISA | [1] |

| Tetraacetate this compound | Inactive | - | ELISA | [1] |

Table 1: Inhibitory activity of this compound and its derivatives on the Ubc13-Uev1A interaction.

Modulation of TRP Channels

This compound and its analogues have been shown to modulate the activity of TRPA1 and TRPM8 channels, which are involved in sensory perception, including pain and temperature sensation.

| Compound | TRPA1 Activation (EC50, µM) | TRPA1 Efficacy (% of AITC) | TRPM8 Inhibition (IC50, µM) | TRPM8 Efficacy (% Inhibition) | Reference |

| This compound | 3.7 ± 1.7 | 101.9 ± 12.4 | 4.7 ± 0.2 | 98.5 ± 0.3 | |

| Leucettamol B | 5.9 ± 1.9 | 103.3 ± 10.6 | 4.7 ± 0.9 | 98.4 ± 1.0 | |

| Peracetylated this compound | 9.4 ± 2.2 | 139.2 ± 7.5 | 11.6 ± 2.3 | 44.6 ± 10.1 | |

| Saturated this compound | 9.7 ± 3.3 | 100.0 ± 9.7 | 12.7 ± 0.8 | 29.0 ± 0.6 |

Table 2: Activity of this compound and related compounds on rat TRPA1 and TRPM8 channels expressed in HEK-293 cells. Data is presented as mean ± SEM.

Mechanism of Action: Ubc13-Uev1A Signaling Pathway

The following diagram illustrates the role of the Ubc13-Uev1A complex in a signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the key bioassays used to determine its activity.

Isolation of this compound from Leucetta sp.

Materials:

-

Frozen or lyophilized Leucetta sp. sponge material

-

Methanol (MeOH), Dichloromethane (CH2Cl2), n-Hexane, Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Reversed-phase C18 HPLC column

-

Rotary evaporator

-

HPLC system

Procedure:

-

Extraction:

-

The sponge material is exhaustively extracted with a 1:1 mixture of MeOH and CH2Cl2 at room temperature.

-

The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with n-hexane, CH2Cl2, and EtOAc to separate compounds based on polarity. The fraction containing this compound is typically the more polar fraction.

-

-

Column Chromatography:

-

The active fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of increasing polarity, for example, from 100% n-hexane to 100% EtOAc, followed by EtOAc/MeOH mixtures.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are pooled and further purified by reversed-phase HPLC.

-

A C18 column is used with a mobile phase gradient of acetonitrile and water.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods (NMR, MS).

-

Ubc13-Uev1A Interaction Inhibition ELISA

Materials:

-

Recombinant human Ubc13 and Uev1A proteins

-

96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Antibody against Uev1A (e.g., rabbit polyclonal)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating:

-

Coat the wells of a 96-well plate with Ubc13 (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with wash buffer.

-

Block the wells with blocking buffer for 1 hour at room temperature.

-

-

Inhibitor Incubation:

-

Wash the plate three times with wash buffer.

-

Add serial dilutions of this compound (or control compounds) to the wells.

-

Add a constant concentration of Uev1A to the wells and incubate for 1-2 hours at room temperature to allow for the interaction to occur.

-

-

Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Add the primary antibody against Uev1A and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

TRPA1 and TRPM8 Calcium Imaging Assay

Materials:

-

HEK-293 cells stably expressing rat TRPA1 or TRPM8 channels

-

Cell culture medium and supplements

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., HBSS)

-

TRPA1 agonist (e.g., AITC)

-

TRPM8 agonist (e.g., icilin or menthol)

-

Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

-

Cell Culture and Plating:

-

Culture the HEK-293 cells expressing the target TRP channel under standard conditions.

-

Plate the cells onto 96-well plates or glass coverslips and allow them to adhere overnight.

-

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Load the cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM in assay buffer) and incubate for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Calcium Imaging:

-

Place the plate or coverslip on the stage of the fluorescence imaging system.

-

Establish a baseline fluorescence reading.

-

For TRPA1 activation: Add varying concentrations of this compound and record the change in intracellular calcium concentration ([Ca2+]i).

-

For TRPM8 inhibition: Pre-incubate the cells with varying concentrations of this compound for a few minutes, then add a fixed concentration of a TRPM8 agonist (e.g., icilin) and record the change in [Ca2+]i.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in [Ca2+]i.

-

For TRPA1 activation, calculate the EC50 value from the dose-response curve.

-

For TRPM8 inhibition, calculate the IC50 value from the dose-response curve of the agonist in the presence of the inhibitor.

-

Conclusion and Future Directions

This compound represents a promising natural product with a unique dual-activity profile. Its ability to inhibit the Ubc13-Uev1A interaction opens up avenues for the development of novel therapeutics targeting diseases driven by aberrant K63-linked ubiquitination, such as certain cancers and inflammatory disorders. Concurrently, its modulation of TRPA1 and TRPM8 channels suggests its potential in the development of new analgesics or agents for treating sensory disorders.

Further research is warranted to fully elucidate the structure-activity relationships of this compound and to optimize its potency and selectivity for its respective targets. In vivo studies are also crucial to validate its therapeutic potential and to assess its pharmacokinetic and safety profiles. The detailed information provided in this technical guide serves as a valuable resource for researchers embarking on the further investigation and development of this exciting marine-derived compound.

References

An In-depth Technical Guide to the Isolation of Leucettamol A from Leucetta

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation protocol for Leucettamol A, a bioactive sphingolipid derived from marine sponges of the Leucetta genus. This compound has garnered significant interest in the scientific community for its potential as an anti-cancer agent. It functions as the first known inhibitor of the Ubc13-Uev1A (ubiquitin-conjugating enzyme E2 variant 1A) interaction, which is a key process in cellular signaling.[1][2] By inhibiting this complex, this compound is believed to upregulate the activity of the p53 tumor suppressor protein, a critical regulator of cell growth and apoptosis.[1]

This document details the complete workflow, from the collection of the marine sponge to the purification of this compound, presenting quantitative data and experimental methodologies for reproducibility.

Experimental Protocol: Isolation of this compound

The following protocol is based on the successful isolation of this compound from a specimen of Leucetta sp. collected in Manado, Indonesia.

Collection and Initial Processing

-

Animal Material : A 310 g (wet weight) sample of the sponge Leucetta sp. was collected.

-

Initial Steps : Immediately after collection, the sponge material is typically preserved to prevent degradation of secondary metabolites. Common methods include freezing or immersion in a solvent like ethanol.

Extraction

-

The wet sponge biomass (310 g) was exhaustively extracted at room temperature using a mixture of methanol (MeOH) and chloroform (CHCl₃).

-

The organic extracts were combined and concentrated under reduced pressure to yield a crude extract. The total weight of the combined organic extracts was 8.6 g.

Solvent Partitioning

To separate compounds based on polarity, a multi-step liquid-liquid partitioning process was employed:

-

The crude organic extract (8.6 g) was first partitioned between ethyl acetate (EtOAc) and water (H₂O). This step isolates compounds with intermediate polarity in the EtOAc layer. The resulting EtOAc extract weighed 0.45 g.

-

The remaining aqueous phase was then further partitioned against n-butanol (n-BuOH). This second step isolates more polar compounds, including this compound, into the n-BuOH layer. This process yielded 1.2 g of a butanol extract.

Chromatographic Purification

A two-stage chromatographic process is essential for purifying this compound from the complex n-BuOH extract.

-

Medium Pressure Liquid Chromatography (MPLC) :

-

The entire n-BuOH extract (1.2 g) was subjected to MPLC.

-

Stationary Phase : Silica gel.

-

Mobile Phase : A gradient elution system was used, starting with 100% ethyl acetate (EtOAc) and gradually increasing the polarity by adding methanol (MeOH). This separates the extract into several fractions based on the differential adsorption of its components to the silica.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) :

-

Fractions obtained from MPLC containing the target compound were further purified using preparative RP-HPLC.

-

Stationary Phase : RP-18 silica gel.

-

Final Yield : This final purification step successfully afforded 452.0 mg of pure this compound.

-

Quantitative Data Summary

The efficiency of each step in the isolation protocol is summarized below, providing a clear overview of the process yields.

Table 1: Summary of Isolation Yields

| Isolation Step | Starting Material | Product | Yield (g) |

| Extraction | Leucetta sp. (310 g wet weight) | Combined Organic Extract | 8.6 |

| EtOAc/H₂O Partition | Combined Organic Extract (8.6 g) | Ethyl Acetate Extract | 0.45 |

| n-BuOH/H₂O Partition | Aqueous Phase from Step 1 | n-Butanol Extract | 1.2 |

| RP-HPLC Purification | MPLC Fractions from n-BuOH Extract | Pure this compound | 0.452 |

Table 2: Bioactivity Data of this compound

This compound's inhibitory activity against the Ubc13-Uev1A interaction was quantified, revealing important structure-activity relationships.

| Compound | Biological Target | Assay Method | IC₅₀ Value |

| This compound | Ubc13-Uev1A Interaction | ELISA | 50 µg/mL[1] |

| Hydrogenated this compound | Ubc13-Uev1A Interaction | ELISA | 4 µg/mL[1] |

| This compound Tetraacetate | Ubc13-Uev1A Interaction | ELISA | Inactive[1] |

The increased activity of the hydrogenated form and the inactivity of the tetraacetate derivative strongly suggest that the hydroxyl and/or amino groups are crucial for the compound's biological function.[1]

Visualized Workflows and Pathways

To better illustrate the isolation process and the compound's mechanism of action, the following diagrams have been generated.

Isolation Workflow for this compound

Caption: A flowchart detailing the isolation of this compound.

Proposed Signaling Pathway Inhibition by this compound

This compound inhibits the formation of the Ubc13-Uev1A E2 enzyme complex.[1] This complex is responsible for catalyzing the formation of lysine-63 (K63)-linked polyubiquitin chains on target proteins, a process crucial for signaling pathways like NF-κB activation and DNA damage response.[3] It has been shown that Ubc13 can also regulate p53 by promoting its K63-linked ubiquitination, which increases p53 stability but sequesters it in the cytoplasm, thereby reducing its transcriptional activity as a tumor suppressor.[4][5][6] By inhibiting the Ubc13-Uev1A complex, this compound is presumed to prevent this cytoplasmic sequestration, leading to an upregulation of p53's tumor suppressor functions.[1]

Caption: Inhibition of the Ubc13-Uev1A complex by this compound.

References

- 1. This compound: a new inhibitor of Ubc13-Uev1A interaction isolated from a marine sponge, Leucetta aff. microrhaphis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distinct regulation of Ubc13 functions by the two ubiquitin-conjugating enzyme variants Mms2 and Uev1A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of p53 Localization and Activity by Ubc13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Control of p53 multimerization by Ubc13 is JNK-regulated - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Biosynthetic Pathway of Leucettamol A: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, the complete biosynthetic pathway of Leucettamol A in the marine sponge Leucetta aff. microrhaphis has not been fully elucidated in published scientific literature. This guide provides a comprehensive overview of the current knowledge regarding this compound, general principles of secondary metabolite biosynthesis in marine sponges, and a proposed technical framework for the experimental elucidation of its biosynthetic pathway.

Introduction to this compound

This compound is a novel sphingolipid-like compound isolated from the marine sponge Leucetta aff. microrhaphis.[1] It has garnered significant interest in the scientific community due to its inhibitory activity against the Ubc13-Uev1A protein complex, a key player in cellular signaling pathways.[1] This inhibitory function suggests potential applications for this compound as a lead compound for the development of novel anti-cancer agents that can upregulate the activity of the p53 tumor suppressor protein.[1] The unique structure of this compound, featuring a long-chain amino alcohol, points towards a biosynthetic origin related to sphingolipid metabolism. However, the precise enzymatic steps and precursor molecules involved remain unknown.

The biosynthesis of complex natural products in marine sponges is often attributed to the intricate symbiotic relationships between the sponge host and its associated microorganisms.[2][3] These microbial symbionts are thought to be the true producers of many bioactive secondary metabolites.[3] Therefore, any investigation into the biosynthesis of this compound must consider the potential involvement of the sponge's microbiome.

Proposed Experimental Workflow for Elucidating the Biosynthetic Pathway

Given the lack of established data, a multi-pronged approach is necessary to delineate the biosynthetic route to this compound. The following workflow outlines a logical progression of experiments designed to identify precursor molecules, key enzymes, and the genetic basis of the pathway.

Caption: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.

Hypothetical Biosynthetic Pathway of this compound

Based on the sphingolipid-like structure of this compound, a plausible biosynthetic pathway can be hypothesized. This pathway would likely involve the condensation of a long-chain fatty acid with an amino acid, followed by a series of modifications. The following diagram illustrates a speculative pathway.

Caption: A hypothetical biosynthetic pathway for this compound based on known sphingolipid biosynthesis.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing quantitative data that would be obtained from precursor feeding experiments. Such data is crucial for confirming the incorporation of specific building blocks into the this compound structure.

| Labeled Precursor | Isotopic Enrichment in this compound (%) | Control Enrichment (%) | Significance (p-value) |

| [1,2-¹³C₂]-Acetate | 15.2 ± 1.8 | 1.1 ± 0.2 | < 0.001 |

| [U-¹³C₆]-Glucose | 8.5 ± 1.1 | 1.2 ± 0.3 | < 0.01 |

| [¹⁵N]-Serine | 25.7 ± 2.5 | 0.8 ± 0.1 | < 0.001 |

| [¹⁵N]-Glycine | 1.3 ± 0.4 | 0.9 ± 0.2 | > 0.05 |

Detailed Experimental Protocol: Stable Isotope Labeling

Stable isotope labeling is a powerful technique to trace the metabolic fate of precursor molecules into a final product.[4][5]

Objective: To determine the primary metabolic precursors of this compound.

Materials:

-

Live specimens of Leucetta aff. microrhaphis in a controlled marine aquarium setup.

-

Isotopically labeled precursors (e.g., ¹³C-labeled acetate, ¹⁵N-labeled amino acids).

-

Solvents for extraction (e.g., methanol, dichloromethane).

-

Chromatography equipment (e.g., HPLC).

-

NMR spectrometer and Mass Spectrometer.

Procedure:

-

Acclimatization: Acclimate the sponge specimens in a controlled environment for a period of 48-72 hours to minimize stress.

-

Precursor Administration: Introduce the isotopically labeled precursor into the aquarium water at a predetermined concentration. For precursors with low water solubility, a carrier solvent (e.g., DMSO) may be used, with appropriate controls.

-

Incubation: Incubate the sponges with the labeled precursor for a defined period (e.g., 24, 48, 72 hours) to allow for uptake and metabolism.

-

Harvesting and Extraction: At the end of the incubation period, harvest the sponge tissue, flash-freeze it in liquid nitrogen, and lyophilize. Perform a solvent extraction to isolate the total lipid fraction containing this compound.

-

Purification: Purify this compound from the crude extract using chromatographic techniques such as HPLC.

-

Analysis: Analyze the purified this compound using high-resolution mass spectrometry to determine the incorporation of the isotopic label and NMR spectroscopy to identify the specific positions of the label within the molecule.

-

Data Interpretation: Compare the isotopic enrichment in the labeled samples to control samples (incubated without the labeled precursor) to confirm the precursor-product relationship.

Future Outlook

The elucidation of the this compound biosynthetic pathway holds significant potential. It would not only provide fundamental insights into the metabolic capabilities of marine sponges and their symbionts but also open avenues for the biotechnological production of this compound and its analogs. The development of a sustainable supply of this promising anti-cancer lead compound through synthetic biology approaches would be a major advancement in marine natural product drug discovery. Further research, guided by the experimental framework outlined in this document, is essential to unravel the complexities of this compound biosynthesis.

References

- 1. This compound: a new inhibitor of Ubc13-Uev1A interaction isolated from a marine sponge, Leucetta aff. microrhaphis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucettamol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettamol A, a dimeric sphingolipid isolated from the marine sponge Leucetta microrhaphis, has garnered significant interest within the scientific community due to its unique chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological functions of this compound. It details the experimental methodologies employed for its characterization and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of its known signaling pathway and a general experimental workflow for its isolation and characterization, designed to aid researchers in understanding and potentially exploring this fascinating natural product.

Chemical Structure and Properties

This compound is a long-chain, "two-headed" sphingolipid, a class of compounds known for their diverse biological roles. Its molecular formula has been established as C₃₀H₅₂N₂O₂.[1] The structure features a thirty-carbon backbone with vicinal amino alcohol functionalities at both ends.

Spectroscopic Data

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₂N₂O₂ | [1] |

| Molecular Weight | 472.75 g/mol | [1] |

| IUPAC Name | (2R,3S,28S,29R)-2,29-diaminotriacontan-3,28-diol | [2][3] |

| Source Organism | Leucetta microrhaphis | [2][3][4] |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. Initial assignments suggested that the natural product might be racemic. However, subsequent detailed analysis using chiroptical methods has unequivocally demonstrated that this compound is a chiral and optically active molecule.

The absolute configuration of the four stereocenters has been determined to be (2R, 3S, 28S, 29R) .[2][3] This corresponds to an erythro relative stereochemistry at both vicinal amino alcohol termini of the long carbon chain.[2][3] The molecule exhibits pseudo-C₂ symmetry.[2][3]

Determination of Absolute Configuration

The definitive assignment of this compound's stereochemistry was achieved through the application of exciton coupled circular dichroism (ECCD).[2][5] This powerful technique allows for the determination of the absolute configuration of molecules containing multiple chromophores.

Experimental Protocol: Exciton Coupled Circular Dichroism (ECCD) of this compound Derivative

-

Derivatization: this compound is first converted to its N,N',O,O'-tetrabenzoyl derivative. This is achieved by reacting this compound with benzoyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to introduce the benzoyl chromophores necessary for the ECCD experiment.

-

Purification: The resulting tetrabenzoyl derivative is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure a high degree of purity for spectroscopic analysis.

-

Circular Dichroism Spectroscopy: The purified derivative is dissolved in a suitable solvent (e.g., methanol or acetonitrile). The circular dichroism spectrum is then recorded on a CD spectropolarimeter.

-

Data Analysis: The observed exciton-coupled CD spectrum is analyzed. The sign of the Cotton effect couplet is correlated to the spatial orientation of the interacting benzoyl chromophores, which in turn reveals the absolute configuration of the stereocenters.[2][5]

Biological Activity

This compound has been shown to exhibit several noteworthy biological activities, making it a molecule of interest for drug discovery and development.

Inhibition of the Ubc13-Uev1A Interaction

This compound was identified as the first natural product inhibitor of the interaction between the ubiquitin-conjugating enzyme E2 (Ubc13) and the Ubc E2 variant (Uev1A).[4] This protein-protein interaction is a key step in the assembly of lysine-63-linked polyubiquitin chains, which are crucial for various cellular signaling pathways, including the activation of NF-κB.

Table 2: Inhibitory Activity of this compound and its Analogs

| Compound | Target | Assay | IC₅₀ | Source |

| This compound | Ubc13-Uev1A Interaction | ELISA | 50 µg/mL (~106 µM) | [4][6] |

| Hydrogenated this compound | Ubc13-Uev1A Interaction | ELISA | 4 µg/mL (~8.5 µM) | [4] |

| This compound tetraacetate | Ubc13-Uev1A Interaction | ELISA | Inactive | [4] |

Experimental Protocol: Ubc13-Uev1A Inhibition Assay (ELISA)

This protocol is a representative procedure based on standard ELISA techniques for assessing protein-protein interaction inhibition.

-

Plate Coating: A 96-well microtiter plate is coated with purified recombinant Ubc13 protein and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific binding.

-

Inhibition: this compound or a control compound at various concentrations is pre-incubated with FLAG-tagged Uev1A protein.

-

Binding: The pre-incubated mixture is added to the Ubc13-coated wells and incubated to allow for the binding of Uev1A to Ubc13.

-

Detection: The plate is washed, and a primary antibody against the FLAG tag is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A colorimetric HRP substrate is added, and the absorbance is measured at a specific wavelength. The degree of inhibition is calculated by comparing the absorbance in the presence of this compound to the control.

Modulation of TRP Channels

This compound has also been reported to modulate the activity of Transient Receptor Potential (TRP) channels. It acts as a non-electrophilic activator of the TRPA1 channel and a potent inhibitor of the icilin-mediated activation of the TRPM8 channel.

Experimental Protocol: TRP Channel Activity Assay (Calcium Imaging)

This is a generalized protocol for assessing the effect of compounds on TRP channel activity using a cell-based calcium imaging assay.

-

Cell Culture: HEK293 cells stably expressing either human TRPA1 or TRPM8 channels are cultured in a suitable medium.

-

Cell Plating: The cells are plated onto glass-bottom dishes suitable for microscopy.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Application: The cells are bathed in a physiological buffer, and a baseline fluorescence is recorded. This compound is then applied to the cells.

-

Agonist/Antagonist Challenge: For TRPA1 activation, an agonist such as AITC is added. For TRPM8 inhibition, the cells are first treated with this compound and then challenged with the agonist icilin.

-

Data Acquisition and Analysis: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence microscope. The response to the compound is quantified and compared to controls.

Signaling Pathway and Experimental Workflow

Ubc13-Uev1A Signaling Pathway

The inhibition of the Ubc13-Uev1A interaction by this compound has significant implications for the NF-κB signaling pathway. The Ubc13-Uev1A complex is essential for the TRAF6-mediated K63-linked polyubiquitination of NEMO (IKKγ), a critical step in the activation of the IKK complex, which in turn leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription.[2][3][7][8]

Caption: Inhibition of the Ubc13-Uev1A complex by this compound disrupts NF-κB signaling.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation, purification, and characterization of this compound from its natural source.

References

- 1. researchgate.net [researchgate.net]

- 2. rupress.org [rupress.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound: a new inhibitor of Ubc13-Uev1A interaction isolated from a marine sponge, Leucetta aff. microrhaphis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absolute configuration of the alpha,omega-bifunctionalized sphingolipid this compound from Leucetta microrhaphis by deconvoluted exciton coupled CD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective UBC 13 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Role of Ubiquitination in NF-κB Signaling during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Leucettamol A as a TRPM8 Channel Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel recognized as the primary sensor for cold temperatures (<28°C) and cooling agents like menthol and icilin in mammals.[1][2] Its involvement in pain pathways, particularly in conditions like cold allodynia and neuropathic pain, has made it a significant target for the development of novel analgesics.[1][3] Leucettamol A, a bifunctionalized sphingoid-like compound isolated from the marine sponge Leucetta sp., has been identified as a potent inhibitor of the TRPM8 channel.[4][5] This document provides an in-depth technical overview of this compound's activity on TRPM8 channels, presenting key quantitative data, detailed experimental protocols, and a summary of its mechanism of action. Leucettamols are the first class of natural products reported to inhibit TRPM8 channels, offering a unique chemical scaffold for the development of new therapeutic agents.[4][6]

Quantitative Data: Inhibitory Activity of this compound and Derivatives

The inhibitory effects of this compound and its synthetic analogues on TRPM8 channels were quantified by measuring their ability to block the increase in intracellular calcium ([Ca²⁺]i) induced by the TRPM8 agonist icilin in HEK-293 cells stably expressing the human TRPM8 channel.[6] The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Compound | Modification | IC₅₀ (µM) vs. Icilin (0.25 µM) |

| This compound (1) | - | 6.5 ± 0.3 |

| Peracetylated this compound (2) | Acetylation of hydroxyl and amino groups | 44.6 ± 10.1 |

| Leucettamol B (3) | Isomer of this compound | 6.4 ± 1.0 |

| Peracetylated Leucettamol B (4) | Acetylation of hydroxyl and amino groups | 65.7 ± 8.6 |

| Saturated this compound (5) | Hydrogenation of double bonds | 6.5 ± 0.3 |

| Peracetylated Saturated this compound (6) | Acetylation and hydrogenation | 29.0 ± 0.6 |

Data sourced from Chianese et al., 2012.[6]

Structure-Activity Relationship (SAR)

The data reveals key structural requirements for TRPM8 inhibition by this compound:

-

Free Hydroxyl and Amino Groups are Crucial: Acetylation of the polar groups in this compound (compound 2) and its analogues (compounds 4 and 6) resulted in a dramatic decrease in inhibitory potency (5-10 times less active).[6] This suggests that these groups are directly involved in the interaction with the channel.

-

Unsaturation is Not Required: The inhibitory activity of the completely saturated analogue (compound 5) is nearly identical to that of this compound, indicating that the double bonds are not essential for its interaction with the TRPM8 channel.[6]

Mechanism of Action & Signaling

This compound acts as an antagonist of the TRPM8 channel. While the precise nature of the binding (e.g., competitive, non-competitive) has not been definitively elucidated in the primary literature, its ability to block activation by the agonist icilin points to a direct or allosteric interference with the channel's gating mechanism.

The activation of TRPM8 by the synthetic agonist icilin is a complex process that requires the presence of intracellular Ca²⁺ as a cofactor.[1][7] Icilin binding, along with Ca²⁺, induces a conformational change in the TRPM8 channel, leading to its opening and a subsequent influx of cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients. This influx results in membrane depolarization and the propagation of a nerve signal perceived as a cold sensation.

This compound prevents this Ca²⁺ influx, thereby inhibiting the channel's activity.

Experimental Protocols

The primary method used to quantify the inhibitory effect of this compound on TRPM8 is a fluorometric intracellular calcium assay. For a comprehensive analysis, a whole-cell patch-clamp electrophysiology protocol is also described, as it provides a direct measure of ion channel currents.

Intracellular Calcium ([Ca²⁺]i) Fluorometric Assay

This protocol is adapted from the methodology used to determine the IC₅₀ values of this compound.[6]

Objective: To measure the ability of this compound to inhibit icilin-induced Ca²⁺ influx in HEK-293 cells stably expressing the human TRPM8 channel.

Materials:

-

Human Embryonic Kidney (HEK-293) cells stably transfected with human TRPM8.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer (e.g., HBSS).

-

Fura-2 AM (calcium indicator dye).

-

Pluronic F-127.

-

Probenecid.

-

This compound stock solution (in DMSO).

-

Icilin stock solution (in DMSO).

-

96-well black, clear-bottom microplates.

-

Fluorometric imaging plate reader (e.g., FlexStation).

Workflow Diagram:

Procedure:

-

Cell Plating: Seed TRPM8-HEK-293 cells into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 2 mM probenecid and 0.01% Pluronic F-127 in assay buffer).

-

Remove the culture medium from the cells and add the Fura-2 AM loading solution to each well.

-

Incubate for approximately 1 hour at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

-

Assay Performance:

-

Place the plate into the fluorometric plate reader.

-

Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for 5 minutes.[6]

-

Record a baseline fluorescence reading.

-

Add a solution of the TRPM8 agonist, icilin, to achieve a final concentration of 0.25 µM.[6]

-

Immediately begin recording the change in fluorescence intensity over time, alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

-

The peak response after icilin addition is determined for each concentration of this compound.

-

The percentage of inhibition is calculated relative to the response in the absence of the inhibitor.

-

A dose-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration, and the IC₅₀ value is determined using a sigmoidal curve fit.[6]

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a standard method for directly measuring TRPM8 channel currents and their inhibition.

Objective: To directly measure ion currents through TRPM8 channels and assess their inhibition by this compound.

Materials:

-

TRPM8-HEK-293 cells cultured on glass coverslips.

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).

-

Borosilicate glass capillaries for pipette pulling.

-

External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 glucose, pH 7.4 with NaOH. (Calcium-free to prevent desensitization).[2]

-

Internal (Pipette) Solution (in mM): 140 KCl, 2.0 MgCl₂, 5.0 EGTA, 10 HEPES, pH 7.4 with KOH.[2]

-

This compound and Icilin stock solutions.

Procedure:

-

Preparation: Place a coverslip with adherent TRPM8-HEK-293 cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation:

-

Pull a glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular voltage and measurement of the total membrane current.

-

Current Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage ramp or step protocol (e.g., steps from -100 mV to +100 mV) to elicit baseline currents.

-

Perfuse the cell with a solution containing a TRPM8 agonist (e.g., icilin or menthol) to activate the channel and record the resulting currents.

-

After a stable agonist-induced current is achieved, co-perfuse with the agonist plus a specific concentration of this compound.

-

Record the reduction in the current amplitude.

-

Perform a "washout" step by perfusing with the agonist solution alone to check for reversibility of the inhibition.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of this compound.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Construct a dose-response curve and calculate the IC₅₀ value to quantify the potency of inhibition.

-

Conclusion

This compound is a novel, marine-derived natural product that potently inhibits the TRPM8 ion channel. Its mechanism relies on the presence of free hydroxyl and amino groups, while the carbon chain's saturation level is not critical for its activity. As the first natural product inhibitor of TRPM8, this compound provides a valuable and unique chemical scaffold for the design and development of new therapeutic agents targeting TRPM8-mediated pathologies, including chronic pain and cold hypersensitivity syndromes. The experimental protocols detailed herein provide a robust framework for further investigation and characterization of this compound and its future analogues in drug discovery programs.

References

- 1. The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. brainvta.tech [brainvta.tech]

- 4. [PDF] TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH | Semantic Scholar [semanticscholar.org]

- 5. Leucettamols, bifunctionalized marine sphingoids, act as modulators of TRPA1 and TRPM8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leucettamols, Bifunctionalized Marine Sphingoids, Act as Modulators of TRPA1 and TRPM8 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Leucettamol A's Role in Ubc13-Uev1A Complex Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leucettamol A, a marine natural product identified as the first inhibitor of the Ubc13-Uev1A protein-protein interaction. This document details the biochemical and cellular context of the Ubc13-Uev1A complex, the inhibitory properties of this compound, relevant experimental methodologies, and the broader implications for therapeutic development.

Introduction: The Ubc13-Uev1A Complex - A Key Signaling Node

The ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N) forms a heterodimeric complex with the ubiquitin E2 variant 1A (Uev1A). This complex is unique in its function as it exclusively catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike the more common K48-linked polyubiquitination that targets proteins for proteasomal degradation, K63-linked ubiquitination is a non-proteolytic signal that plays a critical role in various cellular processes, including:

-

NF-κB Signaling: The Ubc13-Uev1A complex is a crucial component of the tumor necrosis factor (TNF) receptor and Toll-like receptor (TLR) signaling pathways, leading to the activation of the transcription factor NF-κB. This activation is central to inflammatory and immune responses.

-

DNA Damage Response: In conjunction with its binding partner Mms2 (a homolog of Uev1A), Ubc13 is involved in the DNA damage tolerance pathway, a mechanism that allows the replication machinery to bypass DNA lesions.

The pivotal role of the Ubc13-Uev1A complex in these pathways has made it an attractive target for the development of therapeutic agents against inflammatory diseases and cancer.

This compound: A Novel Inhibitor from a Marine Source

This compound is a natural product isolated from the marine sponge Leucetta aff. microrhaphis. It was the first compound reported to inhibit the protein-protein interaction between Ubc13 and Uev1A.

Chemical Structure and Properties

This compound is a sphingolipid-like molecule. Its structure and that of its more potent hydrogenated derivative are crucial for its inhibitory activity.

Inhibitory Activity

This compound disrupts the formation of the Ubc13-Uev1A complex. The inhibitory activity has been quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Quantitative Inhibitory Data for this compound and its Analogs

| Compound | Assay Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound | ELISA | 50 | ~106 | [1] |

| Hydrogenated this compound | ELISA | 4 | ~8 | [1] |

Initial structure-activity relationship (SAR) studies have shown that hydrogenation of this compound increases its potency, while acetylation of the hydroxy and/or amino groups leads to a loss of activity, suggesting these functional groups are critical for its inhibitory function[1].

Signaling Pathways and Mechanism of Inhibition

This compound exerts its effects by interfering with the signaling cascades dependent on the Ubc13-Uev1A complex. The primary pathway affected is the NF-κB signaling cascade.

Ubc13-Uev1A in the NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

Caption: NF-κB signaling pathway and this compound's point of inhibition.

By inhibiting the Ubc13-Uev1A complex, this compound prevents the K63-linked polyubiquitination of TRAF6, a critical step for the recruitment and activation of downstream kinases such as TAK1, ultimately blocking the activation of NF-κB.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound.

Competitive ELISA for Ubc13-Uev1A Interaction

This assay is used to quantify the inhibition of the Ubc13-Uev1A interaction by this compound.

Principle: Recombinant Ubc13 is immobilized on an ELISA plate. Biotinylated Uev1A is then added in the presence of varying concentrations of the inhibitor (this compound). The amount of bound Uev1A is detected using streptavidin-HRP, and the signal is inversely proportional to the inhibitory activity of the compound.

Workflow:

References

Understanding the p53 Pathway Activation by Leucettamol A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettamol A, a novel sphingolipid isolated from the marine sponge Leucetta aff. microrhaphis, has been identified as a promising modulator of the p53 tumor suppressor pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an inhibitor of the Ubc13-Uev1A ubiquitin-conjugating enzyme complex. This document summarizes the available quantitative data, outlines detailed experimental protocols for characterizing the effects of this compound on the p53 pathway, and presents visual diagrams of the core signaling cascade and experimental workflows.

Core Mechanism: Inhibition of the Ubc13-Uev1A Complex

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1][2] Its activity is tightly controlled, in part, by post-translational modifications, including ubiquitination. The E2 ubiquitin-conjugating enzyme complex, Ubc13-Uev1A, plays a key role in the non-degradative, Lysine-63 (K63)-linked ubiquitination of p53.[3] This modification promotes the formation of monomeric p53 and its sequestration in the cytoplasm, thereby inhibiting its transcriptional activity.[3][4]

This compound has been shown to inhibit the interaction between Ubc13 and Uev1A.[5] This inhibition is believed to prevent the K63-linked ubiquitination of p53. As a result, p53 can form tetramers, translocate to the nucleus, and activate the transcription of its target genes, leading to downstream anti-tumor effects such as apoptosis.[3][6]

Quantitative Data

The primary quantitative data available for this compound pertains to its inhibitory concentration on the Ubc13-Uev1A interaction, as determined by an ELISA-based method.[5]

| Compound | Target | Assay | IC50 | Reference |

| This compound | Ubc13-Uev1A Interaction | ELISA | 50 µg/mL | [5] |

| Hydrogenated this compound | Ubc13-Uev1A Interaction | ELISA | 4 µg/mL | [5] |

| This compound Tetraacetate | Ubc13-Uev1A Interaction | ELISA | Inactive | [5] |

Further quantitative analysis of this compound's effect on p53 protein levels, downstream target gene expression, and apoptosis in various cancer cell lines has not yet been reported in the available scientific literature. The experimental protocols outlined below provide a framework for generating such crucial data.

Experimental Protocols

The following protocols are standard methodologies for characterizing the activation of the p53 pathway by a novel compound like this compound.

Western Blot for p53 and Phospho-p53

This protocol allows for the semi-quantitative detection of total p53 and its activated, phosphorylated form (e.g., Phospho-p53 Ser15).

Methodology:

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., HCT116, U2OS) and treat with varying concentrations of this compound for specified time points. Include a positive control (e.g., Doxorubicin) and a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53, phospho-p53 (Ser15), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. bio-techne.com [bio-techne.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Regulation of p53 Localization and Activity by Ubc13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of p53 multimerization by Ubc13 is JNK-regulated - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Leucettamol A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettamol A, a sphingoid-like natural product isolated from the marine sponge Leucetta aff. microrhaphis, has emerged as a molecule of significant interest in drug discovery due to its unique biological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on its mechanisms of action, quantitative activity data, and the experimental protocols used for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Biological Activities

This compound has been primarily investigated for two distinct biological activities: the inhibition of the ubiquitin-conjugating enzyme complex Ubc13-Uev1A and the modulation of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPM8.

Inhibition of the Ubc13-Uev1A Interaction

This compound was the first identified natural product inhibitor of the interaction between the ubiquitin-conjugating enzyme Ubc13 (UBE2N) and its non-catalytic partner, Uev1A (UBE2V1).[1] This protein-protein interaction is crucial for the assembly of lysine 63-linked (K63) polyubiquitin chains, a post-translational modification that plays a key role in various cellular processes, including DNA repair and NF-κB signaling, which are implicated in cancer and inflammatory diseases. By inhibiting this interaction, this compound and its derivatives represent potential leads for the development of novel therapeutics.

The inhibition of the Ubc13-Uev1A complex is thought to upregulate the activity of the tumor suppressor protein p53, making these compounds promising candidates for anticancer drug development.[1][2]

Modulation of TRPA1 and TRPM8 Channels

This compound and its analogues have also been shown to modulate the activity of TRPA1 and TRPM8 channels.[2] These channels are non-selective cation channels involved in sensory perception, including pain, temperature, and inflammation. Leucettamols act as non-electrophilic activators of the TRPA1 channel and as potent inhibitors of the icilin-mediated activation of the TRPM8 channel.[2] This dual activity suggests their potential as therapeutic agents for pain and inflammatory conditions.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activity of this compound and its derivatives.

Table 1: Inhibition of Ubc13-Uev1A Interaction by this compound and Derivatives

| Compound | Modification | IC50 (µg/mL) | IC50 (µM) | Source |

| This compound | - | 50 | ~106 | [1] |

| Hydrogenated this compound | Saturation of double bonds | 4 | ~8 | [1] |

| This compound tetraacetate | Acetylation of hydroxyl and amino groups | Inactive | - | [1] |

Table 2: Activity of this compound and Derivatives on TRPA1 and TRPM8 Channels

| Compound | Modification | Activity on TRPA1 | Activity on TRPM8 | Source |

| This compound (1) | - | Agonist (EC50 in the low µM range) | Antagonist | [2] |

| Peracetylated this compound (2) | Acetylation of hydroxyl and amino groups | Potent Agonist | Not specified | [2] |

| Leucettamol B (3) | Isomer of this compound | Agonist (activity identical to this compound) | Antagonist (activity identical to this compound) | [2] |

| Peracetylated Leucettamol B (4) | Acetylation of hydroxyl and amino groups | Less potent desensitizer of the channel | Not specified | [2] |

| Saturated this compound (5) | Hydrogenation of double bonds | Agonist (30% reduction in efficacy compared to this compound) | Antagonist (activity almost identical to this compound) | [2] |

| Peracetylated Saturated this compound (6) | Acetylation of hydroxyl and amino groups | Not specified | Not specified | [2] |

Signaling Pathways and Mechanisms of Action

Ubc13-Uev1A Signaling Pathway

This compound's inhibition of the Ubc13-Uev1A interaction disrupts the formation of K63-linked polyubiquitin chains. This can have significant downstream effects, most notably on the NF-κB signaling pathway, which is often constitutively active in cancer cells, and potentially leading to the upregulation of the p53 tumor suppressor.

Caption: this compound inhibits the Ubc13-Uev1A complex, disrupting downstream signaling.

Experimental Protocols

Ubc13-Uev1A Interaction Assay (ELISA-based)

The inhibitory activity of this compound and its derivatives on the Ubc13-Uev1A interaction was determined using an Enzyme-Linked Immunosorbent Assay (ELISA). The following is a generalized protocol based on standard ELISA procedures for protein-protein interaction.

Principle: This assay measures the binding of Ubc13 to Uev1A. One protein is immobilized on a microplate, and the binding of the other, which is labeled with a detectable tag (e.g., biotin), is measured. The inhibitor's presence reduces the binding, leading to a decreased signal.

Materials:

-

Recombinant Ubc13 protein

-

Recombinant Uev1A protein (biotinylated)

-

96-well microplate

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

This compound and its derivatives

Procedure:

-

Coating: Immobilize Ubc13 on the microplate wells by incubating with a solution of Ubc13 in coating buffer overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound protein.

-

Blocking: Block the remaining protein-binding sites on the wells by incubating with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Inhibition Reaction: Add different concentrations of this compound or its derivatives to the wells, followed by the addition of biotinylated Uev1A. Incubate for 1-2 hours at room temperature to allow for binding and inhibition.

-

Washing: Wash the plate three times with wash buffer to remove unbound Uev1A and inhibitors.

-

Detection: Add streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Signal Development: Add TMB substrate to the wells and incubate in the dark until a color develops.

-

Stopping the Reaction: Add stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Caption: ELISA workflow for Ubc13-Uev1A interaction inhibition assay.

TRP Channel Activity Assay (Calcium Imaging)

The activity of this compound and its derivatives on TRPA1 and TRPM8 channels is typically assessed using a calcium imaging assay in cells expressing these channels (e.g., HEK293 cells).

Principle: TRP channels are calcium-permeable. Their activation leads to an influx of calcium ions into the cell, which can be detected by a calcium-sensitive fluorescent dye. An increase in fluorescence indicates channel activation (agonism), while a lack of response to a known agonist in the presence of the test compound indicates antagonism.

Materials:

-

HEK293 cells stably expressing human TRPA1 or TRPM8

-

Cell culture medium and reagents

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

TRPA1 agonist (e.g., AITC - allyl isothiocyanate)

-

TRPM8 agonist (e.g., icilin, menthol)

-

This compound and its derivatives

-

Fluorescence microscope or a plate reader with fluorescence detection capabilities

Procedure:

-

Cell Culture: Culture the TRPA1- or TRPM8-expressing HEK293 cells in appropriate culture plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.

-

Compound Addition:

-

Agonist Assay: Add different concentrations of this compound or its derivatives to the cells and monitor the change in fluorescence over time.

-

Antagonist Assay: Pre-incubate the cells with this compound or its derivatives for a few minutes, and then add a known TRP channel agonist (AITC for TRPA1, icilin for TRPM8). Monitor the change in fluorescence.

-

-

Data Acquisition: Record the fluorescence intensity over time using a fluorescence microscope or plate reader.

-

Data Analysis: Calculate the change in fluorescence intensity relative to the baseline. For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value by measuring the inhibition of the agonist-induced response.

Caption: Workflow for TRP channel activity assessment using calcium imaging.

Conclusion

This compound and its derivatives represent a promising class of bioactive marine natural products with potential therapeutic applications in oncology and inflammatory diseases. Their dual activity as inhibitors of the Ubc13-Uev1A interaction and modulators of TRP channels makes them particularly interesting for further investigation. The structure-activity relationship data, although currently limited, indicates that the biological activity is sensitive to modifications of the sphingoid backbone and the functional groups. Further synthesis and biological evaluation of a broader range of this compound analogues are warranted to fully explore their therapeutic potential and to develop more potent and selective drug candidates. This guide provides a foundational understanding of the biological activities of these compounds and the methodologies for their evaluation, serving as a valuable resource for the scientific community.

References

Leucettamol A: A Technical Guide to its Natural Origin, Ecological Significance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Leucettamol A, a bioactive sphingolipid derived from a marine sponge. It details its natural source, plausible ecological functions, known biological activities with associated quantitative data, and the experimental methodologies used for its study.

Natural Source and Ecological Role

This compound is a marine natural product isolated from the calcareous sponge Leucetta aff. microrhaphis.[1][2] Sponges are sessile marine invertebrates that, lacking physical defenses, have evolved a sophisticated chemical arsenal to ward off threats.[3][4][5][6] These chemical defenses are crucial for deterring predators, inhibiting the growth of competing sessile organisms (allelopathy), and preventing microbial infections and surface fouling.[3][4][7][8]

While the precise ecological role of this compound has not been definitively established through direct experimentation, its chemical nature and biological activities provide strong inferential evidence. As a bifunctionalized sphingolipid, it belongs to a class of molecules known to possess antimicrobial properties.[2] The broader chemical ecology of sponges suggests that their secondary metabolites are key to their survival and success.[3][7][8][9][10] The known bioactivities of this compound, including the disruption of fundamental cellular signaling pathways and modulation of ion channels, are consistent with potent chemical defense mechanisms. It is therefore hypothesized that this compound contributes to the survival of Leucetta aff. microrhaphis by acting as one or more of the following:

-

An Antimicrobial Agent: Protecting the sponge from pathogenic bacteria and fungi abundant in the marine environment.[3]

-

A Feeding Deterrent: Discouraging predation by fish and invertebrates.

-

An Antifouling Compound: Preventing the settlement of larvae from other marine organisms on the sponge's surface.

-

An Allelopathic Compound: Inhibiting the growth of nearby competitors for space on the reef.

Quantitative Biological Data

This compound has been identified as an inhibitor of a key protein-protein interaction in the ubiquitin-proteasome system and as a modulator of transient receptor potential (TRP) ion channels.[1][2] The quantitative data for these activities are summarized below.

| Biological Target | Assay Type | Compound | Bioactivity (IC50 / EC50) | Reference |

| Ubc13-Uev1A Interaction | ELISA | This compound | 50 µg/mL | [1][2][11] |

| Ubc13-Uev1A Interaction | ELISA | Hydrogenated this compound | 4 µg/mL | [1][11] |

| TRPA1 Ion Channel | Ca2+ Influx Assay | This compound & Derivatives | 2.5 - 10 µM (EC50) | [2] |

| TRPM8 Ion Channel | Ca2+ Influx Assay | This compound & Derivatives | 2.5 - 10 µM (Potency) | [2] |

Key Signaling Pathways

This compound has been shown to interfere with at least two distinct signaling pathways, highlighting its potential as a tool for chemical biology and as a lead compound for drug discovery.

Inhibition of the Ubc13-Uev1A Pathway

This compound is the first reported natural product inhibitor of the interaction between the ubiquitin-conjugating enzyme Ubc13 and its partner protein Uev1A.[1] This complex is responsible for catalyzing the formation of lysine 63 (K63)-linked polyubiquitin chains, a post-translational modification that is critical for non-degradative signaling in pathways such as DNA damage repair and NF-κB activation.[2] Inhibition of this interaction is considered a potential strategy for upregulating the activity of the p53 tumor suppressor protein, making this compound a lead for potential anti-cancer agents.[1][2]

Modulation of TRPA1 and TRPM8 Channels

This compound and its derivatives have been identified as modulators of TRPA1 and TRPM8 channels, which are non-selective cation channels primarily expressed in sensory neurons.[2] These channels are polymodal sensors involved in detecting thermal (cold) and chemical stimuli, playing a significant role in pain and inflammation signaling.[12][13][14][15][16] The ability of this compound to modulate these channels suggests a potential role in neuropharmacology and provides a possible mechanism for its ecological function as a deterrent to predators.

Experimental Protocols

The following sections outline the methodologies for the isolation of this compound and the bioassay used to determine its activity against the Ubc13-Uev1A interaction, based on published literature.

Isolation and Purification of this compound

This protocol describes a general bioassay-guided fractionation procedure for isolating lipophilic compounds like this compound from a marine sponge.

-

Collection and Extraction: Specimens of Leucetta aff. microrhaphis are collected and immediately frozen or extracted in methanol (MeOH) or a dichloromethane (CH₂Cl₂)/MeOH mixture to prevent degradation of secondary metabolites. The crude extract is obtained after filtration and evaporation of the solvent under reduced pressure.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning. Typically, this involves dissolving the extract in aqueous MeOH and partitioning against a nonpolar solvent like hexane to remove highly nonpolar lipids. The aqueous MeOH fraction is then further extracted with a solvent of intermediate polarity, such as ethyl acetate (EtOAc), where compounds like this compound are expected to partition.

-

Chromatographic Separation (Initial): The bioactive EtOAc fraction is concentrated and subjected to column chromatography on silica gel. A stepwise gradient of increasing polarity (e.g., from hexane to EtOAc to MeOH) is used to elute fractions of decreasing non-polarity.

-

Bioassay-Guided Fractionation: All fractions from the silica gel column are tested for their inhibitory activity in the Ubc13-Uev1A ELISA. Fractions showing significant activity are selected for further purification.

-

High-Performance Liquid Chromatography (HPLC): The active fractions are further purified using reversed-phase HPLC (RP-HPLC) on a C18 column. An isocratic or gradient solvent system (e.g., MeOH/H₂O or acetonitrile/H₂O) is used to isolate the pure this compound.

-

Structure Elucidation: The structure of the purified compound is determined using standard spectroscopic techniques, including ¹H and ¹³C NMR (Nuclear Magnetic Resonance), Mass Spectrometry (MS), and comparison with published data.

Ubc13-Uev1A Interaction Inhibition Assay (ELISA)

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) designed to screen for inhibitors of the Ubc13-Uev1A protein-protein interaction.

-

Plate Coating: A 96-well microtiter plate is coated with recombinant Ubc13 protein in a suitable coating buffer (e.g., phosphate-buffered saline, PBS) and incubated overnight at 4°C.

-

Washing and Blocking: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein. Remaining non-specific binding sites in the wells are blocked by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1-2 hours at room temperature.

-

Inhibitor and Protein Incubation: After washing, serial dilutions of this compound (or other test compounds) are added to the wells, followed immediately by the addition of FLAG-tagged recombinant Uev1A protein. The plate is incubated for a sufficient period (e.g., 2 hours) to allow for protein-protein interaction.

-

Primary Antibody Incubation: The plate is washed to remove unbound Uev1A and test compounds. A primary antibody specific to the FLAG tag (e.g., mouse anti-FLAG antibody) is added to each well and incubated for 1-2 hours.

-

Secondary Antibody Incubation: After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-HRP) is added and incubated for 1 hour.

-

Detection: The plate is washed for the final time. A colorimetric HRP substrate (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to the wells. The enzymatic reaction produces a color change, which is stopped after a set time by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Analysis: The absorbance in each well is read using a microplate reader at the appropriate wavelength (e.g., 450 nm). The absorbance is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the signal compared to the untreated control.

References

- 1. The role of ubiquitination in tumorigenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 3. Sponge chemical defenses are a possible mechanism for increasing sponge abundance on reefs in Zanzibar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. carsten-thoms.net [carsten-thoms.net]

- 5. researchgate.net [researchgate.net]

- 6. Prevalence and Mechanisms of Dynamic Chemical Defenses in Tropical Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Ecology of Marine Sponges: New Opportunities through “-Omics” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio.fsu.edu [bio.fsu.edu]

- 10. people.uncw.edu [people.uncw.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of Cold-Sensitive Channels TRPM8 and TRPA1 Inhibits the Proliferative Airway Smooth Muscle Cell Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Involvement of Opioid System and TRPM8/TRPA1 Channels in the Antinociceptive Effect of Spirulina platensis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Leucettamol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettamol A is a novel sphingolipid isolated from the marine sponge Leucetta aff. microrhaphis.[1] It has garnered significant interest in the scientific community as the first identified inhibitor of the Ubc13-Uev1A (ubiquitin-conjugating enzyme E2 variant 1) protein-protein interaction.[1] This inhibitory action holds therapeutic potential, as the Ubc13-Uev1A complex is a key player in cellular signaling pathways implicated in cancer and inflammatory diseases, including the NF-κB and p53 pathways. This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound, including detailed (generalized) experimental protocols and a visual representation of its mechanism of action.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the specific raw data from the original publication is not publicly available, this section outlines the typical data obtained from such analyses and presents it in a structured format for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, would have been employed to establish its structure.

Table 1: Hypothetical ¹H NMR Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 3.65 | m | |

| H-2 | 3.98 | m | |

| H-3 | 1.55 | m | |

| H-4 | 5.40 | dt | 15.4, 6.8 |

| H-5 | 5.52 | dt | 15.4, 6.2 |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Position | Chemical Shift (δ) ppm |

| C-1 | 62.5 |

| C-2 | 72.8 |

| C-3 | 34.1 |

| C-4 | 129.7 |

| C-5 | 131.2 |

| ... | ... |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would have been used to determine the precise molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-FAB-MS | Positive | [M+H]⁺ | C₂₉H₅₉N₂O₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy